2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
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Description
- Structure : It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached at specific positions .
Synthesis Analysis
The synthesis of this compound involves unique routes due to its special substitution pattern. Notably, it mimics similar-substituted pyrazole carboxamides. Key synthesis methods include the van Leusen pyrrole synthesis and the halogen dance reaction . These approaches enable the preparation of difluoromethylated pyrazoline, pyrrole, and thiophene derivatives .
Molecular Structure Analysis
The molecular structure of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid comprises a pyrazole ring with the difluoromethyl group (CF2H), a methyl group (CH3), and a carboxylic acid group (COOH) strategically positioned .
Chemical Reactions Analysis
This compound is an intermediate for the synthesis of several fungicides. It acts by inhibiting succinate dehydrogenase (SDH) , a crucial enzyme in the tricarboxylic acid (TCA) cycle. SDHIs (complex II inhibitors) are widely used in agriculture to combat various phytopathogens .
Physical and Chemical Properties Analysis
Mechanism of Action
Future Directions
: Walter, H., Lamberth, C., & Corsi, C. (2018). Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. Monatshefte für Chemie - Chemical Monthly, 149(5), 791–799. Link : Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Link : MDPI. (2015). Synthesis, Antifungal Activity and Docking Studies of New Pyrazole-4-carboxamide Derivatives. Molecules, 20(5), 8395–8410. Link : De Gruyter. (2019). Crystal structure and molecular docking studies of new pyrazole-4-carboxamide derivatives. [Link]
Properties
IUPAC Name |
2-[3-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-8(2,7(13)14)12-4-3-5(11-12)6(9)10/h3-4,6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSUNCUIOBJERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC(=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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